2,3-Dichloro-4-(trifluoromethyl)pyridine

Vue d'ensemble

Description

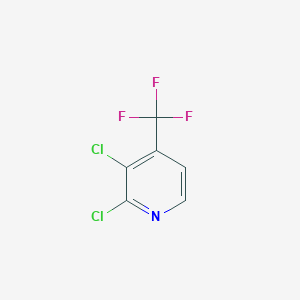

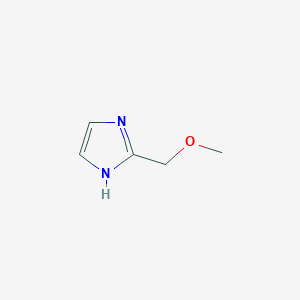

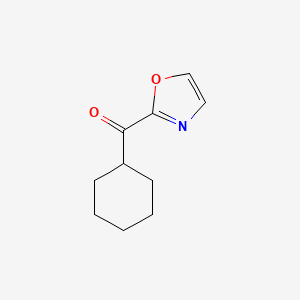

2,3-Dichloro-4-(trifluoromethyl)pyridine, also known as 2,3,5-DCTF, is a light yellow liquid . It is an important intermediate for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical-chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of 2,3-Dichloro-4-(trifluoromethyl)pyridine can be achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . It can also be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis

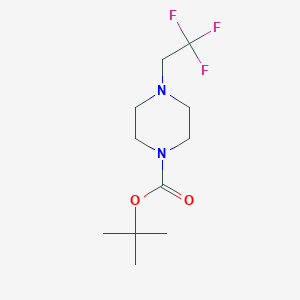

2,3-Dichloro-4-(trifluoromethyl)pyridine contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving 2,3-Dichloro-4-(trifluoromethyl)pyridine are generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

2,3-Dichloro-4-(trifluoromethyl)pyridine is a light yellow liquid . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical-chemical properties observed with this class of compounds .Applications De Recherche Scientifique

2,3-Dichloro-4-(trifluoromethyl)pyridine: A Comprehensive Analysis of Scientific Research Applications

Crop Protection Products: 2,3-Dichloro-4-(trifluoromethyl)pyridine is notably used in the production of various crop-protection products. It is a key intermediate in the synthesis of herbicides, playing a crucial role in modern agriculture by helping to control weeds that can otherwise reduce crop yields significantly .

Synthesis of Metal-Organic Frameworks (MOFs): This compound is utilized in the synthesis of MOFs, which are porous materials with applications ranging from gas storage to catalysis and drug delivery. MOFs are known for their high surface area and tunable pore sizes, making them valuable in research for new material applications .

Regioexhaustive Functionalization: Derivatives of chloro (trifluoromethyl)pyridines, such as 2,3-Dichloro-4-(trifluoromethyl)pyridine, are used as model substrates for regioexhaustive functionalization. This process is important for creating compounds with specific structural arrangements necessary for pharmaceuticals and other chemical products .

Chemical Intermediate: As a chemical intermediate, this compound is involved in various chemical reactions that produce other valuable compounds. Its reactivity and stability under certain conditions make it a useful component in synthetic chemistry .

Pharmaceutical Research: While not directly mentioned in the search results, compounds like 2,3-Dichloro-4-(trifluoromethyl)pyridine often find applications in pharmaceutical research due to their potential to modify biological molecules or create new drugs with specific desired effects.

Material Science: In material science, such compounds can be used to modify the properties of materials or create new materials with specific characteristics like increased strength, durability, or conductivity.

Research Outreach - Trifluoromethylpyridine: Its chemistry and applications MilliporeSigma - 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 MilliporeSigma - 4-(Trifluoromethyl)pyridine 97 Thermo Scientific Chemicals - 4-Chloro-2-(trifluoromethyl)pyridine, 98%

Mécanisme D'action

Safety and Hazards

When handling 2,3-Dichloro-4-(trifluoromethyl)pyridine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition . Keep containers tightly closed in a dry, cool, and well-ventilated place .

Orientations Futures

Propriétés

IUPAC Name |

2,3-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCZNQZILNNPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568744 | |

| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-(trifluoromethyl)pyridine | |

CAS RN |

89719-93-7 | |

| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89719-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)